EGFR Kinase vs. DNA Gyrase Inhibition Profiles
While direct EGFR IC50 data for 2-(4-fluorophenyl)quinoline-4-carbohydrazide is not available in peer-reviewed literature, the quinoline-4-carbohydrazide scaffold, particularly when hybridized with acrylamide moieties, has demonstrated potent EGFR-TK inhibition. Compound 6h, a 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid, exhibited an EGFR IC50 of 0.22 μM, comparable to the reference drug Lapatinib (IC50 = 0.18 μM) [1]. In contrast, the 4-bromophenyl analog is characterized primarily as a microbial DNA-gyrase inhibitor, with derivative 10 showing an IC50 of 8.45 μM against S. aureus DNA gyrase [2]. This divergent target profile underscores the critical influence of the para-substituent on biological mechanism, suggesting that the 4-fluorophenyl derivative is better suited for oncology-focused EGFR inhibition studies rather than antimicrobial DNA-gyrase assays.
| Evidence Dimension | Biological target and inhibitory potency |
|---|---|
| Target Compound Data | No direct EGFR IC50 data; inferred from class activity: quinoline-4-carbohydrazide-acrylamide hybrid (compound 6h) EGFR IC50 = 0.22 μM |
| Comparator Or Baseline | 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (compound 10) S. aureus DNA gyrase IC50 = 8.45 μM; Reference drug Lapatinib EGFR IC50 = 0.18 μM |
| Quantified Difference | Different target pathways (EGFR vs. DNA gyrase); Fluorinated scaffold aligns with EGFR inhibition; Brominated scaffold aligns with antimicrobial DNA-gyrase inhibition |
| Conditions | EGFR kinase assay (compound 6h) vs. S. aureus DNA gyrase supercoiling assay (compound 10) |
Why This Matters
Selecting the 4-fluorophenyl derivative is essential for programs targeting EGFR-dependent cancers, as the 4-bromophenyl analog exhibits a distinct antimicrobial mechanism that is irrelevant to oncology applications.
- [1] Abd El-Lateef, H. M., et al. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. 2024, 14, 23495-23504. View Source
- [2] Abd El-Lateef, H. M., et al. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. 2023, 8(20), 17948-17965. View Source
